molecular formula C13H11ClN2O2 B6389997 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid CAS No. 1261983-32-7

2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid

Cat. No.: B6389997
CAS No.: 1261983-32-7
M. Wt: 262.69 g/mol
InChI Key: DYUFGPZIMQCEDG-UHFFFAOYSA-N
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Description

2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with an amino group at position 2, a carboxylic acid at position 4, and a 3-chloro-4-methylphenyl moiety at position 3. The carboxylic acid group enhances solubility in polar solvents and may facilitate salt formation, making it relevant for pharmaceutical applications .

Properties

IUPAC Name

2-amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-7-2-3-8(4-11(7)14)10-6-16-12(15)5-9(10)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUFGPZIMQCEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=C(C=C2C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687620
Record name 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-32-7
Record name 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid typically involves the reaction of 2-Amino-3-methylbenzoic acid with N-chlorosuccinimide in the presence of a solvent like DMF (dimethylformamide). The reaction proceeds with high regioselectivity, likely due to the strong electron-donating effect of the amino group, which directs the chlorination to the para position relative to the amino group .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amino group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of various functional groups like alkyl, aryl, or alkoxy groups.

Scientific Research Applications

2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The chloro-substituted phenyl ring can also participate in hydrophobic interactions, enhancing its binding affinity to certain targets.

Comparison with Similar Compounds

Substituent Variations in Pyridine Derivatives

  • 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid (US2016/0135458 A1): Features multiple halogens (Cl, F) and a methoxy group, enhancing herbicidal activity via increased lipophilicity and target binding . Compared to the target compound, this analogue lacks the methyl group but includes fluorine, which may alter metabolic stability .
  • 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives (): Examples include compounds with nitro (-NO₂), methoxy (-OCH₃), and bromo (-Br) substituents. Electron-withdrawing groups (e.g., -NO₂) reduce melting points (278–282°C for Q2) compared to electron-donating groups (e.g., -CH₃ in Q12: 288–292°C) .

Heterocyclic Analogues

  • 2-(5-Substituted-benzyl)-1,3,4-thiadiazol-2-yl-thiazolidin-4-ones (): Replace the pyridine ring with thiadiazole and thiazolidinone moieties. Exhibit antimicrobial activity due to sulfur-containing heterocycles, which enhance membrane penetration .

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Key Substituents Biological Activity Reference
Target Compound ~450–500* ~270–290* 3-Cl, 4-CH₃, COOH Potential drug candidate
Q2 (NO₂-substituted) 497 278–282 4-NO₂, COOH Antimicrobial
Q12 (CH₃/OCH₃-substituted) 525 288–292 4-CH₃, 3-OCH₃, COOH Anticancer (hypothetical)
4-Amino-3-chloro-6-(...)-pyridine acid 384.6 Not reported 3-Cl, 4-F, 3-OCH₃, COOH Herbicidal

*Estimated based on structural similarity to Q2 and Q12.

Key Observations:

  • Melting Points : Electron-donating groups (e.g., -CH₃, -OCH₃) increase melting points due to enhanced crystallinity .
  • Bioactivity : Halogenation (Cl, F) correlates with herbicidal or antimicrobial effects, while carboxylic acid groups improve solubility .

Stability and Reactivity

  • Chloro Group : Enhances stability against oxidation but may lead to nucleophilic substitution reactions under basic conditions .
  • Carboxylic Acid : Prone to decarboxylation at high temperatures or esterification, which can be leveraged for prodrug development .

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